REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].[C:12]([O-:15])(=[O:14])[CH3:13].[Na+]>CN(C)C=O>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH2:2][O:15][C:12](=[O:14])[CH3:13])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction solution was cooled down to room temperature
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (600 ml×6)
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Type
|
WASH
|
Details
|
washed three times with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from the mixed toluene/petroleum ether solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(COC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.82 mol | |
AMOUNT: MASS | 357 g | |
YIELD: PERCENTYIELD | 78.5% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |